3-(1,3-Dioxolan-2-yl)pipéridine

Vue d'ensemble

Description

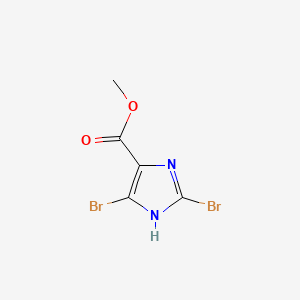

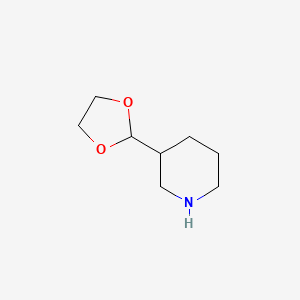

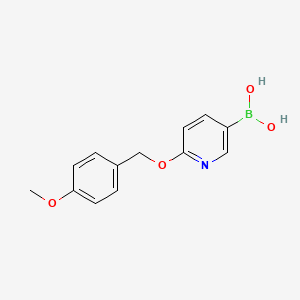

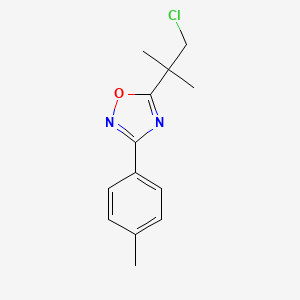

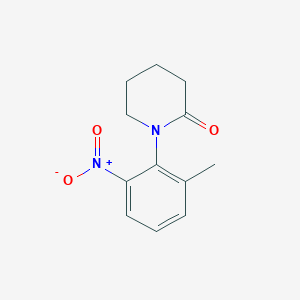

“3-(1,3-Dioxolan-2-yl)piperidine” is a chemical compound with the CAS Number: 1001939-65-6 . It has a molecular weight of 157.21 . The IUPAC name for this compound is 3-(1,3-dioxolan-2-yl)piperidine . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for “3-(1,3-Dioxolan-2-yl)piperidine” is 1S/C8H15NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h7-9H,1-6H2 . This code provides a unique representation of the molecular structure of the compound.

Physical and Chemical Properties Analysis

As mentioned earlier, “3-(1,3-Dioxolan-2-yl)piperidine” is a liquid at room temperature . It has a molecular weight of 157.21 .

Applications De Recherche Scientifique

Industrie pharmaceutique

Les dérivés de la pipéridine, y compris la 3-(1,3-dioxolan-2-yl)pipéridine, jouent un rôle important dans l’industrie pharmaceutique . Ils sont présents dans plus de vingt classes de produits pharmaceutiques .

Agents anticancéreux

Les dérivés de la pipéridine sont utilisés comme agents anticancéreux . Leur structure unique leur permet d’interagir avec diverses cibles biologiques, inhibant potentiellement la croissance des cellules cancéreuses .

Agents antiviraux

Les dérivés de la pipéridine servent également d’agents antiviraux . Ils peuvent interférer avec le cycle de vie des virus, empêchant potentiellement la réplication virale .

Agents antipaludiques

L’activité antipaludique des dérivés de la pipéridine les rend précieux dans la lutte contre le paludisme . Ils peuvent perturber le cycle de vie du parasite du paludisme, empêchant potentiellement la maladie .

Agents antimicrobiens et antifongiques

Les dérivés de la pipéridine sont utilisés comme agents antimicrobiens et antifongiques . Ils peuvent inhiber la croissance des bactéries et des champignons, empêchant potentiellement les infections .

Agents antihypertenseurs

En tant qu’agents antihypertenseurs, les dérivés de la pipéridine peuvent aider à contrôler l’hypertension artérielle . Ils peuvent détendre et élargir les vaisseaux sanguins, réduisant potentiellement la pression artérielle .

Agents analgésiques et anti-inflammatoires

Les dérivés de la pipéridine sont utilisés comme agents analgésiques et anti-inflammatoires . Ils peuvent réduire la douleur et l’inflammation, améliorant potentiellement la qualité de vie des patients atteints de diverses affections .

Agents anti-Alzheimer

Les dérivés de la pipéridine sont explorés comme agents anti-Alzheimer potentiels . Ils pourraient avoir la capacité d’interagir avec des cibles biologiques associées à la maladie d’Alzheimer, ralentissant potentiellement sa progression .

Safety and Hazards

Mécanisme D'action

Mode of Action

It is generally used as an intermediate in organic synthesis , suggesting that it may interact with its targets to form other biologically active compounds.

Biochemical Pathways

As an intermediate in organic synthesis , it may be involved in various biochemical reactions, leading to the formation of different compounds. The downstream effects of these reactions would depend on the specific compounds produced.

Result of Action

As an intermediate in organic synthesis , it may contribute to the formation of various biologically active compounds, and the effects would depend on the specific compounds produced.

Action Environment

The action, efficacy, and stability of 3-(1,3-Dioxolan-2-yl)piperidine can be influenced by various environmental factors . These factors could include temperature, pH, presence of other molecules, and the specific biological environment in which the compound is present.

Propriétés

IUPAC Name |

3-(1,3-dioxolan-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFXKOPNBQVMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1462921.png)

![7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1462937.png)